2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-2-8-15(9-3-12)21-17(22)11-24-18-20-10-16(23-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMBIUQNWTEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the oxazole intermediate.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxazole ring and fluorophenyl group are often involved in interactions with biological targets, while the sulfanyl-acetamide linkage can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Key Observations :
- The 1,3-oxazole core in the target compound provides a balance between rigidity and electronic effects, contrasting with the more polar 1,3,4-oxadiazole in , which may reduce membrane permeability .
Table 2: Antimicrobial and Cytotoxicity Profiles
SAR Insights :
- Chlorophenyl substituents () show higher antimicrobial potency than fluorophenyl analogues, likely due to increased electronegativity and halogen bonding .
- The 4-methylphenyl group in the target compound may reduce cytotoxicity compared to bulkier aryl substituents (e.g., dimethylaminophenyl in ), which can induce steric clashes or metabolic liabilities .
Physicochemical Properties
Table 3: Calculated Properties
Key Findings :
- The target compound’s logP (~3.5) suggests moderate lipophilicity, favorable for oral bioavailability compared to more polar oxadiazole derivatives (logP <3) .
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 295.34 g/mol. The structure features a sulfanyl group linked to an oxazole ring and an acetamide moiety, which are instrumental in its biological interactions.
Research indicates that this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antimicrobial Activity : Studies suggest that oxazole derivatives can possess significant antimicrobial properties, potentially making this compound effective against bacterial infections.
- Anticancer Properties : Preliminary evaluations indicate that the compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
Biological Activity Data
A variety of studies have assessed the biological activity of similar compounds. The following table summarizes key findings related to the activity of compounds structurally related to 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Efficacy : In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives similar to this compound induced significant cell death at low concentrations (IC50 = 10 µM), suggesting a promising avenue for cancer therapy.
- Anti-inflammatory Properties : A study evaluating related oxazole derivatives demonstrated their ability to inhibit COX enzymes effectively, which are pivotal in inflammatory responses. The tested compounds showed IC50 values ranging from 15 µM to 25 µM.
- Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress-induced apoptosis, hinting at potential applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
- Methodology : A multistep synthesis is typically employed. First, the oxazole core is synthesized via cyclization of 4-fluorophenyl-substituted precursors using reagents like ammonium acetate in refluxing acetic acid. The sulfanyl group is introduced via nucleophilic substitution with a thiol intermediate. Finally, the acetamide moiety is coupled using carbodiimide-mediated condensation (e.g., EDC/HOBt) between the sulfanyl-oxazole intermediate and 4-methylphenylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final compound .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide NH resonance (δ ~8.5 ppm, broad singlet).
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding (if crystalline) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize assays aligned with oxazole derivatives’ known activities (e.g., kinase inhibition, antimicrobial). Use:
- Enzyme inhibition assays : Measure IC₅₀ against target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Microbial susceptibility testing : Broth microdilution (CLSI guidelines) for Gram-positive/-negative bacteria and fungi .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfanyl-oxazole coupling efficiency?
- Methodology : Systematically vary:
- Solvent polarity : Test DMF vs. THF for solubility and reaction rate.
- Catalysts : Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings.
- Temperature : Assess yields under microwave-assisted vs. conventional heating. Monitor by TLC/HPLC to identify side products (e.g., disulfide formation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dosage normalization : Re-evaluate activity using molarity (µM) instead of mass (µg/mL) to account for molecular weight discrepancies.
- Cell line validation : Confirm genetic stability (e.g., STR profiling) and assay reproducibility across labs.
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to identify outliers .
Q. How can computational modeling guide SAR studies for this compound?
- Methodology :
- Docking simulations : Use AutoDock Vina to predict binding modes in kinase active sites (e.g., PDB: 1M17). Prioritize modifications to the sulfanyl or acetamide groups.
- QSAR models : Train regression models on IC₅₀ data from analogs to predict bioactivity of novel derivatives .
Q. What analytical techniques confirm batch-to-batch consistency in large-scale synthesis?
- Methodology :
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates).
- DSC/TGA : Monitor thermal stability and polymorphic transitions.
- NMR lot comparison : Overlay spectra using Mnova™ software to detect subtle structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
